1,5,6-trihydroxy-3-methoxyxanthone

Description

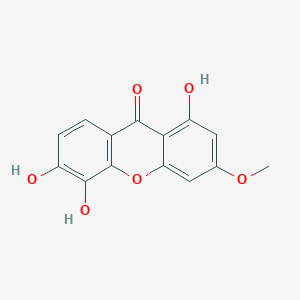

Structure

3D Structure

Propriétés

IUPAC Name |

1,5,6-trihydroxy-3-methoxyxanthen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O6/c1-19-6-4-9(16)11-10(5-6)20-14-7(12(11)17)2-3-8(15)13(14)18/h2-5,15-16,18H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOYIGDPCIBYKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC3=C(C2=O)C=CC(=C3O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 1,5,6-trihydroxy-3-methoxyxanthone: Natural Occurrence, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5,6-trihydroxy-3-methoxyxanthone is a naturally occurring xanthone (B1684191) that has garnered interest for its potential biological activities, including antioxidant and cytotoxic properties. This technical guide provides a comprehensive overview of its primary natural source, detailed protocols for its isolation and characterization, and an exploration of its mechanism of action in cancer cells. Quantitative data on its biological efficacy are presented, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding for researchers in natural product chemistry and drug development.

Natural Occurrence and Sources

The principal natural source of this compound identified to date is the adventitious roots of Hypericum perforatum L., commonly known as St. John's Wort[1]. While the aerial parts of H. perforatum are well-known for their content of hypericin (B1674126) and hyperforin, the roots are a rich source of various xanthones[2][3]. Xanthones, as a chemical class, are also found in other plant families, as well as in fungi and lichens. Related hydroxylated and methoxylated xanthones have been isolated from the genus Swertia and Garcinia.

Table 1: Natural Sources of this compound and Related Compounds

| Compound | Natural Source | Plant Part | Reference |

| This compound | Hypericum perforatum L. | Adventitious Roots | [1] |

| Related Hydroxy-xanthones | Genus Swertia | Not Specified | |

| 1,3,5,6-tetrahydroxyxanthone | Garcinia achachairu | Not Specified |

Biological Activity

This compound has demonstrated notable antioxidant and cytotoxic activities. The quantitative aspects of these activities are summarized below.

Table 2: Quantitative Biological Activity of this compound

| Activity | Assay | Cell Line/Radical | Result | Reference |

| Antioxidant | 2′,7′-dichlorodihydrofluorescein diacetate (DCFDA) | - | 27.4–33.2% inhibition at 10 μM | [1] |

| Cytotoxicity | Not specified | HL-60 (human promyelocytic leukemia) | IC₅₀: 28.9 μM | [1] |

Experimental Protocols

Isolation of this compound from Hypericum perforatum Adventitious Roots

While a specific, detailed protocol for the isolation of this compound is not available in a single publication, a general workflow can be constructed based on established methods for the separation of xanthones from Hypericum roots[2][4][5].

References

- 1. researchgate.net [researchgate.net]

- 2. Bioactive xanthones from the roots of Hypericum perforatum (common St John’s wort) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive xanthones from the roots of Hypericum perforatum (common St John's wort) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Isolation of 1,5,6-Trihydroxy-3-methoxyxanthone from Hypericum perforatum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of the bioactive xanthone (B1684191), 1,5,6-trihydroxy-3-methoxyxanthone, from the adventitious roots of Hypericum perforatum, commonly known as St. John's Wort. This document details the necessary experimental protocols, summarizes key quantitative data, and visualizes the isolation workflow and relevant biological signaling pathways.

Introduction

Hypericum perforatum L. is a well-documented medicinal plant renowned for its rich phytochemical profile, which includes naphthodianthrones, phloroglucinols, flavonoids, and a diverse array of xanthones.[1] Xanthones, a class of polyphenolic compounds, have garnered significant interest for their wide range of pharmacological activities, including antioxidant, cytotoxic, anti-inflammatory, and antimicrobial properties. Among these, this compound has been identified as a constituent of the adventitious roots of Hypericum perforatum and has demonstrated notable antioxidant and cytotoxic activities.[2] This guide serves as a technical resource for the targeted isolation and characterization of this promising bioactive compound.

Data Presentation

Physicochemical and Spectroscopic Data

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. While a comprehensive dataset for the compound isolated specifically from Hypericum perforatum is not fully detailed in a single source, the following table compiles the expected and reported data for this xanthone.

| Parameter | Value | Source |

| Molecular Formula | C₁₄H₁₀O₆ | Calculated |

| Molecular Weight | 274.23 g/mol | Calculated |

| CAS Number | 50868-52-5 | [3] |

| ¹H-NMR (DMSO-d₆, δ ppm) | Data not available in search results | |

| ¹³C-NMR (DMSO-d₆, δ ppm) | Data not available in search results | |

| Mass Spectrometry (MS) | Data not available in search results |

Note: Specific NMR and MS data for this compound from Hypericum perforatum were not available in the provided search results. The table reflects this lack of specific data.

Biological Activity Data

This compound, along with other isolated xanthones from Hypericum perforatum adventitious roots, has been evaluated for its biological effects. The following table summarizes the reported quantitative data on its antioxidant and cytotoxic activities.

| Biological Activity | Assay | Cell Line | Results | Source |

| Antioxidant | Intracellular ROS scavenging (DCFDA assay) | - | Inhibition of 27.4–33.2% at 10 μM | [2] |

| Cytotoxic | Cell viability assay | HL-60 (Human promyelocytic leukemia) | IC₅₀ value of 28.9 μM | [2] |

Experimental Protocols

The following section outlines a generalized yet detailed methodology for the isolation of xanthones from the roots of Hypericum perforatum, based on established protocols for similar compounds from this plant source.

Plant Material and Extraction

-

Plant Material: Adventitious root cultures of Hypericum perforatum are utilized as the source material. These cultures can be initiated from calli and maintained in a suitable growth medium.[3][4]

-

Extraction:

-

The dried and ground root material is subjected to sequential extraction with solvents of increasing polarity. A common sequence is dichloromethane (B109758) (DCM) followed by methanol (B129727) (MeOH).[1]

-

Maceration or sonication can be employed to enhance extraction efficiency.

-

The resulting crude extracts are then concentrated under reduced pressure to yield a residue for further fractionation.

-

Fractionation and Purification

A multi-step chromatographic approach is essential for the isolation of the target xanthone.

-

Initial Fractionation:

-

The crude methanol extract is typically partitioned between n-butanol and water. The xanthone fraction is expected to concentrate in the n-butanol layer.[1]

-

This n-butanol fraction is then subjected to Vacuum Liquid Chromatography (VLC) or Column Chromatography over silica (B1680970) gel, eluting with a gradient of solvents such as hexane, ethyl acetate, and methanol.

-

-

Fine Purification:

-

Fractions obtained from the initial chromatography are monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the target compound.

-

Fractions enriched with this compound are further purified using preparative or semi-preparative HPLC with a reversed-phase column (e.g., C18) and a suitable mobile phase, often a gradient of methanol and water or acetonitrile (B52724) and water.[1]

-

Final purification may involve techniques like Solid Phase Extraction (SPE) or preparative TLC to obtain the compound in high purity.[1]

-

Structure Elucidation

The purified compound is subjected to spectroscopic analysis to confirm its identity and structure.

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HSQC, HMBC) experiments are conducted to determine the proton and carbon framework of the molecule.

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Hypericum perforatum roots.

Caption: General experimental workflow for xanthone isolation.

Signaling Pathways

The observed antioxidant and cytotoxic activities of xanthones often involve the modulation of key cellular signaling pathways.

Xanthones have been shown to exert their antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[5][6][7][8][9]

Caption: Antioxidant activity of xanthones via the Nrf2 pathway.

The cytotoxic effects of many xanthones are mediated through the induction of apoptosis, or programmed cell death.

Caption: Cytotoxic activity of xanthones via apoptosis induction.

Conclusion

This compound represents a valuable bioactive compound from Hypericum perforatum with demonstrated antioxidant and cytotoxic potential. The isolation from adventitious root cultures provides a controllable and sustainable source for this compound. The methodologies and data presented in this guide offer a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development to further explore the therapeutic applications of this and other related xanthones. Further research is warranted to fully elucidate the specific mechanisms of action and to optimize the isolation protocols for higher yields and purity.

References

- 1. Bioactive xanthones from the roots of Hypericum perforatum (common St John’s wort) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Root cultures of Hypericum perforatum subsp. angustifolium elicited with chitosan and production of xanthone-rich extracts with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A three-step culture system to increase the xanthone production and antifungal activity of Hypericum perforatum subsp. angustifolium in vitro roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Biosynthesis of Xanthones in Actinomycetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones are a class of oxygenated heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold. Natural products containing this scaffold exhibit a wide range of potent biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, making them a focal point for drug discovery and development.[1] Actinomycetes, particularly species from the genus Streptomyces, are prolific producers of structurally diverse and biologically active secondary metabolites, including a significant number of complex polycyclic xanthones.[2][3][4]

These microbial xanthones are typically large, polycyclic aromatic polyketides, often featuring an angular hexacyclic framework.[2][3][4] Their intricate structures arise from complex biosynthetic pathways, the elucidation of which is crucial for understanding their formation and for enabling synthetic biology approaches to generate novel, more potent derivatives. This technical guide provides an in-depth overview of the current knowledge on xanthone (B1684191) biosynthesis in actinomycetes, focusing on the core pathways, key enzymatic transformations, genetic organization, and the experimental methodologies used to uncover these complex processes.

Core Biosynthetic Framework: From Polyketide to Xanthone

The biosynthesis of polycyclic xanthones in actinomycetes originates from a single polyketide chain, typically C26 or C28, which is assembled by a type II polyketide synthase (PKS) system.[2][3] This initial assembly is followed by a series of tailoring reactions, including cyclizations and oxidations, that ultimately lead to the characteristic xanthone core.

A pivotal and defining step in this process is the formation of the xanthone's γ-pyrone ring. This is accomplished through an intriguing Baeyer-Villiger oxidation reaction catalyzed by specialized monooxygenases.[1][2] This enzymatic transformation is a key branching point that directs intermediates from the polyketide pathway toward xanthone formation.

References

- 1. communities.springernature.com [communities.springernature.com]

- 2. Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data Analysis for the Characterization of 1,5,6-Trihydroxy-3-methoxyxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis for the structural elucidation of 1,5,6-trihydroxy-3-methoxyxanthone. While experimentally derived spectra for this specific compound are not widely available in public databases, this document compiles predicted data and outlines the standard experimental protocols used for the characterization of xanthones. This information is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Data Presentation

The structural characterization of this compound, a naturally occurring xanthone (B1684191) found in plants such as Hypericum perforatum, relies on a combination of spectroscopic techniques.[1][2] The following tables summarize the expected quantitative data from mass spectrometry, nuclear magnetic resonance (NMR), and UV-Visible spectroscopy.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of a compound. For this compound (Molecular Formula: C₁₄H₁₀O₆), the exact mass is used to confirm its molecular formula. The table below presents the predicted m/z values for various adducts.

| Adduct | Predicted m/z |

| [M+H]⁺ | 275.0556 |

| [M+Na]⁺ | 297.0375 |

| [M+K]⁺ | 313.0114 |

| [M+NH₄]⁺ | 292.0821 |

| [M-H]⁻ | 273.0405 |

| [M]⁺ | 274.0477 |

Data sourced from computational predictions and may vary slightly from experimental values.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure.[3] While specific experimental data for this compound is scarce, the expected chemical shifts can be predicted based on the xanthone scaffold and the electronic effects of the substituents.

Table 2: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity |

| H-2 | 6.2 - 6.4 | d, J = 2.0 Hz |

| H-4 | 6.4 - 6.6 | d, J = 2.0 Hz |

| H-7 | 6.8 - 7.0 | d, J = 8.5 Hz |

| H-8 | 7.5 - 7.7 | d, J = 8.5 Hz |

| 3-OCH₃ | 3.8 - 4.0 | s |

| 1-OH | 12.0 - 13.0 | s (chelated) |

| 5-OH | 9.0 - 10.0 | s |

| 6-OH | 9.0 - 10.0 | s |

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

| C-1 | 160 - 162 |

| C-2 | 97 - 99 |

| C-3 | 165 - 167 |

| C-4 | 92 - 94 |

| C-4a | 156 - 158 |

| C-4b | 103 - 105 |

| C-5 | 145 - 147 |

| C-6 | 140 - 142 |

| C-7 | 115 - 117 |

| C-8 | 120 - 122 |

| C-8a | 108 - 110 |

| C=O (C-9) | 180 - 182 |

| C-9a | 150 - 152 |

| 3-OCH₃ | 55 - 57 |

UV-Visible (UV-Vis) Spectroscopy Data

Xanthones typically exhibit characteristic absorption bands in the UV-Vis spectrum, which arise from π → π* electronic transitions in the aromatic system.[4]

Table 4: Expected UV-Vis Absorption Maxima (λmax)

| Solvent | Expected λmax (nm) |

| Methanol (B129727) | ~240-260, ~280-300, ~320-340, ~360-380 |

Experimental Protocols

Detailed methodologies are crucial for the accurate spectroscopic analysis of xanthones.

Sample Preparation for NMR Analysis

-

Isolation and Purification : The target compound, this compound, should be isolated from its natural source (e.g., Hypericum perforatum) using chromatographic techniques like column chromatography over silica (B1680970) gel followed by preparative HPLC to ensure high purity (>95%).[5]

-

Sample Weighing and Dissolution : Accurately weigh 5-10 mg of the purified compound.

-

Solvent Selection : Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent is critical as it can affect the chemical shifts of labile protons, such as those in hydroxyl groups.

-

Transfer to NMR Tube : Transfer the solution to a standard 5 mm NMR tube, ensuring no particulate matter is present.

NMR Spectroscopy Parameters

-

¹H NMR Spectroscopy :

-

Spectrometer : 400 MHz or higher.

-

Pulse Program : Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width : Approximately 12-16 ppm.

-

Acquisition Time : 2-3 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 16-64, depending on sample concentration.

-

-

¹³C NMR Spectroscopy :

-

Spectrometer : 100 MHz or higher.

-

Pulse Program : Proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width : Approximately 200-240 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra and apply baseline correction.

-

Reference the spectra to the residual solvent peak (e.g., DMSO-d₆: δH 2.50, δC 39.52).[6]

-

UV-Visible Spectrophotometry Protocol

-

Sample Preparation : Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.

-

Serial Dilution : Perform serial dilutions to obtain concentrations in the range of 1-20 µg/mL.[4]

-

Spectral Acquisition :

-

Use a dual-beam UV-Vis spectrophotometer.

-

Scan the samples over a wavelength range of 200-700 nm.

-

Use the solvent as a blank for baseline correction.

-

Record the absorbance values and identify the wavelengths of maximum absorption (λmax).

-

Mass Spectrometry Protocol

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid for positive ion mode or ammonium (B1175870) hydroxide (B78521) for negative ion mode to enhance ionization.

-

Instrumentation : Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).[7]

-

Data Acquisition :

-

Infuse the sample directly or inject it via a liquid chromatography system.

-

Acquire data in both positive and negative ion modes to observe different adducts.

-

Perform MS/MS fragmentation analysis to aid in structural elucidation.

-

Mandatory Visualization

Experimental Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic characterization of a natural product.

Chemical Structure and Key NMR Correlations

Caption: Structure of this compound with expected HMBC correlations.

References

- 1. This compound | CAS:50868-52-5 | Manufacturer ChemFaces [chemfaces.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. ajchem-a.com [ajchem-a.com]

Unveiling the Dual Facets of 1,5,6-Trihydroxy-3-methoxyxanthone: A Technical Guide on its Antioxidant and Cytotoxic Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antioxidant and cytotoxic properties of the naturally occurring xanthone (B1684191), 1,5,6-trihydroxy-3-methoxyxanthone. This document collates available quantitative data, details relevant experimental methodologies, and visualizes key cellular pathways to serve as a comprehensive resource for researchers in oncology, pharmacology, and medicinal chemistry.

Core Pharmacological Activities: A Quantitative Overview

This compound, a compound isolated from sources such as Hypericum perforatum L. (St. John's Wort), has demonstrated both antioxidant and cytotoxic activities.[1][2] The following tables summarize the key quantitative data on its biological effects.

Table 1: Cytotoxic Activity of this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher cytotoxic potency.

| Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) |

| HL-60 | Human Promyelocytic Leukemia | 28.9[1] | - |

| MCF-7 | Human Breast Adenocarcinoma | 419 ± 27[3] | 0.53 |

| WiDr | Human Colon Adenocarcinoma | 209 ± 4[3] | 1.07 |

| HeLa | Human Cervical Adenocarcinoma | 241 ± 13[3] | 0.93 |

| Vero | Normal Monkey Kidney | 224 ± 14[3] | - |

Note: The Selectivity Index (SI) is calculated as the ratio of the IC50 in normal cells to that in cancer cells. An SI greater than 1 suggests a preferential cytotoxic effect against cancer cells.[3]

Table 2: Antioxidant Activity of this compound

| Assay | Activity | Concentration |

| Intracellular ROS Scavenging (DCFDA Assay) | 27.4–33.2% inhibition | 10 µM[1] |

The presence of multiple hydroxyl groups in the structure of this compound suggests it likely possesses notable antioxidant properties, a characteristic common to many xanthone derivatives.[4] Further experimental validation is required to quantify its efficacy in standard antioxidant assays.

Experimental Protocols: Methodological Deep Dive

This section provides detailed methodologies for the key experiments cited, offering a framework for the replication and further investigation of the bioactivities of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the free radical scavenging activity of a compound.[5]

Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[5]

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM working solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[5]

-

Sample Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol).

-

Reaction: Mix 100 µL of each sample concentration with 100 µL of the DPPH working solution in a 96-well plate. A control containing only the solvent and DPPH solution is also prepared.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6]

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(

ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">

-Abscontrolngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted"> ) /Abssamplengcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted"> ] x 100 The IC50 value is determined from a plot of inhibition percentage against the sample concentration.[4]Abscontrol

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.[7]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[8]

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and read the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.

Annexin V-FITC/Propidium (B1200493) Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[9]

Protocol:

-

Cell Treatment: Treat cells with the desired concentration of this compound for a specific time.

-

Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[10]

-

Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide Staining Solution to 100 µL of the cell suspension.[10]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]

-

Analysis: Analyze the cells immediately by flow cytometry.

Cell Cycle Analysis using Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the cellular DNA content, which varies depending on the phase of the cell cycle, can be measured by the fluorescence intensity of the stained cells.[12]

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the compound and harvest as described for the apoptosis assay.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing, and incubate for at least 30 minutes on ice.[13]

-

Washing: Wash the cells with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (100 µg/mL) to ensure that only DNA is stained.[14]

-

PI Staining: Add propidium iodide solution (50 µg/mL) to the cells.[13]

-

Incubation: Incubate the cells for 5-10 minutes at room temperature in the dark.[14]

-

Analysis: Analyze the samples by flow cytometry, collecting the fluorescence data on a linear scale. The data is then analyzed using cell cycle analysis software.[13]

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the potential mechanisms of action and the experimental processes, the following diagrams are provided.

References

- 1. This compound | CAS:50868-52-5 | Manufacturer ChemFaces [chemfaces.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. acmeresearchlabs.in [acmeresearchlabs.in]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 12. cancer.wisc.edu [cancer.wisc.edu]

- 13. wp.uthscsa.edu [wp.uthscsa.edu]

- 14. ucl.ac.uk [ucl.ac.uk]

Unlocking the Potential: Initial Investigations into the Antiviral Properties of Hydroxy-Xanthones

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence and re-emergence of viral diseases underscore the urgent need for novel antiviral therapies. Among the vast repertoire of natural compounds, hydroxy-xanthones, a class of oxygenated heterocyclic compounds, have garnered significant attention for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the initial yet promising investigations into the antiviral potential of hydroxy-xanthones. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the pursuit of new antiviral agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes putative mechanisms of action to facilitate a deeper understanding and inspire further research in this compelling field.

Quantitative Assessment of Antiviral Activity

Initial in vitro screenings have demonstrated the potential of various hydroxy-xanthone derivatives against a range of viruses. The following tables summarize the key quantitative data from these studies, providing a comparative look at their efficacy.

Table 1: Antiviral Activity of Synthetic Hydroxy-Xanthones against Human Coronavirus OC43 (HCoV-OC43)

| Compound | Structure | Log10 Reduction in Viral Infectivity | p-value |

| Xanthone (B1684191) | 2.04 | >0.05 | |

| 1,3-Dihydroxyxanthone | 2.50 | ≤0.05 | |

| 1,3-Dihydroxy-7-methylxanthone | 2.79 | ≤0.05 | |

| 1,3-Dihydroxy-6-methoxyxanthone | 2.67 | ≤0.05 | |

| 1,3-dihydroxy-7-methoxyxanthone | 2.67 | ≤0.05 | |

| 1-Hydroxy-3-methoxyxanthone | 2.20 | ≤0.001 |

Data extracted from a study by Dean et al. (2023)[1][2]. The study notes that the addition of functional groups to the xanthone core generally increases biological activity[1][2].

Table 2: Antiviral Activity of Xanthones from Aspergillus iizukae against Various Viruses

| Compound | Virus | IC50 (μM) | Positive Control | Positive Control IC50 (μM) |

| Compound 2 | H1N1 | 44.6 | Ribavirin | 101.4 |

| HSV-1 | 21.4 | Acyclovir | 150.2 | |

| HSV-2 | 76.7 | Acyclovir | Not Specified | |

| Compound 1 | H1N1 | 133.4 | Ribavirin | 101.4 |

| HSV-1 | 55.5 | Acyclovir | 150.2 | |

| Compound 7 | H1N1 | 140.4 | Ribavirin | 101.4 |

| HSV-1 | 75.7 | Acyclovir | 150.2 |

Data from a study by [Source not explicitly cited in provided snippets, but inferred from context of antiviral screening]. The study highlights that a hydroxy group at C-1 and a methyl carboxylate group at C-8 were important for antiviral activity.

Table 3: Antiviral Activity of Mangosteen Xanthones against Hepatitis C Virus (HCV)

| Compound | Virus Genotype | EC50 |

| Mangosteen Peel Ethanol Extract | HCV Genotype 1b | 5.1 µg/mL |

| HCV Genotype 2a | 3.8 µg/mL | |

| α-Mangostin | Not specified | 6.3 µM |

| γ-Mangostin | Not specified | 2.7 µM |

Data from a study by Choi et al. (2014)[1]. This study suggests that α- and γ-mangostin are major contributors to the suppression of HCV replication[1].

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to evaluate the antiviral potential of hydroxy-xanthones.

Antiviral Activity against Human Coronavirus OC43

Cell Line and Virus:

-

Baby Hamster Kidney (BHK-21) fibroblast cell monolayers were used for the antiviral assays.

-

Human coronavirus OC43 (HCoV-OC43), a betacoronavirus, was used as the model virus.[2]

Protocol:

-

BHK-21 cell monolayers were infected with HCoV-OC43.

-

Following infection, the cells were treated with the test compounds (synthetic hydroxy-xanthones).

-

The viral infectivity was determined after a three-day treatment period.

-

The reduction in viral infectivity was quantified and expressed as a log10 reduction compared to a DMSO control.[2]

Cytotoxicity Assay

To ensure that the observed antiviral activity was not due to cytotoxicity, the following protocol was used:

-

BHK-21 cells were treated with the test compounds at the same concentration used in the antiviral assay.

-

Cell viability was assessed after three days.

-

Compounds were considered non-toxic if cell viability was ≥85%.[2]

Antiviral Activity against H1N1, HSV-1, and HSV-2

Method: Cytopathic Effect (CPE) Inhibition Assay

Protocol for Influenza A (H1N1):

-

Confluent Madin-Darby Canine Kidney (MDCK) cell monolayers and influenza A/Puerto Rico/8/34 (H1N1) virus were incubated together for 1 hour at 37°C.

-

The virus dilution was removed, and the cells were treated with different concentrations of the test compounds.

-

After 48 hours of incubation at 37°C, the cells were fixed with 4% formaldehyde.

-

The cells were then stained with 0.1% crystal violet to visualize the cytopathic effect.

-

The IC50 value, the concentration of the compound that inhibits 50% of the viral CPE, was calculated.

Protocol for Herpes Simplex Virus (HSV-1 and HSV-2):

-

A similar CPE inhibition assay was utilized with an appropriate host cell line for HSV.

Visualizing Mechanisms and Workflows

The precise mechanisms by which hydroxy-xanthones exert their antiviral effects are still under investigation. However, preliminary studies suggest that they may act on multiple stages of the viral life cycle and modulate host immune responses. The following diagrams illustrate these putative mechanisms and a general experimental workflow.

Caption: Putative antiviral action of hydroxy-xanthones on the viral life cycle.

Caption: A generalized workflow for screening and evaluating antiviral compounds.

Caption: Putative modulation of the NF-κB inflammatory pathway.

Concluding Remarks and Future Directions

The initial investigations into the antiviral potential of hydroxy-xanthones are encouraging. These compounds have demonstrated activity against both RNA and DNA viruses, suggesting a potential for broad-spectrum applications. The ability to synthesize and modify the xanthone scaffold provides a valuable platform for structure-activity relationship (SAR) studies aimed at optimizing antiviral efficacy and pharmacokinetic properties.

References

- 1. Mangosteen xanthones suppress hepatitis C virus genome replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydroxy-xanthones as promising antiviral agents: Synthesis and biological evaluation against human coronavirus OC43 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Stars of Phytomedicine: A Technical Guide to Xanthone Derivatives from Swertia Genus Plants

For Researchers, Scientists, and Drug Development Professionals

The genus Swertia, a cornerstone of traditional medicine systems like Ayurveda, is gaining significant attention in modern pharmacology for its rich concentration of xanthone (B1684191) derivatives. These polyphenolic compounds exhibit a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of xanthone derivatives from Swertia plants, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms of action.

Xanthone Derivatives from Swertia: A Quantitative Overview

Numerous studies have focused on the isolation and quantification of xanthones from various Swertia species. The concentration and composition of these compounds can vary significantly depending on the species, geographical location, and harvesting time. The following tables summarize key quantitative findings from the literature, providing a comparative look at the yields and biological activities of prominent Swertia xanthones.

Table 1: Content of Major Xanthones in Various Swertia Species

| Swertia Species | Xanthone Derivative | Plant Part | Concentration (mg/kg of dry matter) | Reference |

| S. multicaulis | 1,3-dihydroxy-5,8-dimethoxyxanthone | Above-ground, non-flowering | 816 | [1] |

| S. multicaulis | 1-hydroxy-3,5,8-trimethoxyxanthone | Above-ground, non-flowering | 2791 | [1] |

| S. multicaulis | Bellidifolin (1,5,8-tri-hydroxy-3-methoxyxanthone) | Above-ground, non-flowering | 1300 | [1] |

| S. multicaulis | Decussatin (1-hydroxy-3,7,8-trimethoxyxanthone) | Above-ground, non-flowering | 1228 | [1] |

| S. chirayita | Mangiferin (B1668620) | Leaves | 48,200 (4.82%) to 48,600 (4.86%) (in aqueous ethanol (B145695) extract) | [2] |

| S. chirayita | 2,8-dihydroxy-1,6-dimethoxyxanthone (SR1) | Leaves and Rhizomes | Varies with cultivation and season | [3] |

| S. chirayita | 1,2,6,8-tetrahydroxyxanthone (SR2) | Leaves and Rhizomes | Varies with cultivation and season | [3] |

| S. longifolia | Swerchirin | Not specified | Not specified, but a validated analytical method exists | [4] |

| S. chyrayita, S. angustifolia, S. paniculata, S. racemosa, S. nervosa, S. ciliata, S. dilatata | Mangiferin | Whole plant | 150 - 220 | [4] |

Table 2: Bioactivity of Xanthone Derivatives from Swertia Species

| Xanthone Derivative | Source (Swertia Species) | Biological Activity | IC50 Value | Reference |

| 1,3,5,8-tetrahydroxyxanthone | S. mussotii | α-glucosidase inhibition | 5.2 ± 0.3 μM | [5] |

| 1,3,5,8-tetrahydroxyxanthone | S. mussotii | Aldose reductase inhibition | 88.6 ± 1.6 nM | [5] |

| Gentisin | Gentiana lutea (related genus) | VSMC proliferation inhibition | 7.84 µM | [5] |

| 1-hydroxy-2,3,4,5-tetramethoxyxanthone | Not specified | VSMC proliferation inhibition | 10.2 - 12.5 µM | [5] |

| Swerchirin | Not specified | VSMC proliferation inhibition | 10.2 - 12.5 µM | [5] |

| Methylswertianin | Not specified | VSMC proliferation inhibition | 10.2 - 12.5 µM | [5] |

| 1,5,8-trihydroxy-3-methoxyxanthone (XD) | S. chirata | Cytotoxicity in EAC cells | Lowest among tested xanthones | [6][7] |

| 1,5,8-trihydroxy-3-methoxyxanthone (TMX) | S. chirata | Anti-metastatic against adenocarcinoma | Not specified | [8] |

| Various Xanthones | S. punicea | Anti-inflammatory activity | 1.237 to 3.319 mM | [9] |

Experimental Protocols for the Discovery and Analysis of Swertia Xanthones

The successful isolation and characterization of xanthone derivatives from Swertia plants rely on a series of well-defined experimental procedures. This section outlines the key methodologies employed in this field of research.

Extraction of Xanthones

The initial step in isolating xanthones involves the extraction from plant material. The choice of solvent and extraction technique is critical for maximizing the yield of the target compounds.

-

Solvent Selection: A variety of solvents are used, often in combination, to extract xanthones. An activity-guided isolation of antioxidants from Swertia chirayita found that an acetone:water (8:2) mixture yielded the highest total phenolic content and DPPH radical-scavenging activity[10][11]. Other commonly used solvents include methanol (B129727) and ethanol[2][3].

-

Extraction Techniques:

-

Soxhlet Extraction: The coarsely powdered aerial parts of S. chirata were extracted with n-hexane using a Soxhlet apparatus for 72 hours[7].

-

Ultrasonication: Dried hairy root samples of S. chirayita were extracted with methanol by ultrasonication for 30 minutes[12].

-

Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE): For the extraction of mangiferin from S. chirata leaves, MAE and UAE in 50% aqueous ethanol were found to be efficient and cost-effective[2].

-

The following diagram illustrates a general workflow for the extraction of xanthones from Swertia plant material.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimization of harvest and extraction factors by full factorial design for the improved yield of C-glucosyl xanthone mangiferin from Swertia chirata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Edible Plant-Derived Xanthones as Functional Food Components for Metabolic Syndrome Mitigation: Bioactivities and Mechanisms [mdpi.com]

- 6. Therapeutic potential of xanthones from <i>Swertia chirata</i> in breast cancer cells - Indian Journal of Medical Research [ijmr.org.in]

- 7. Therapeutic potential of xanthones from Swertia chirata in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Metastatic Potential of a Novel Xanthone Sourced by Swertia chirata Against In Vivo and In Vitro Breast Adenocarcinoma Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Activity-guided isolation of antioxidant xanthones from Swertia chirayita (Roxb.) H. Karsten (Gentianaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Navigating the Physicochemical Landscape of 1,5,6-Trihydroxy-3-methoxyxanthone: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 1,5,6-trihydroxy-3-methoxyxanthone. While specific quantitative data for this particular xanthone (B1684191) is limited in publicly available literature, this document leverages data from closely related analogs and established experimental protocols to offer valuable insights for its handling, formulation, and development.

Solubility Profile

This compound, a polyphenolic compound, is anticipated to exhibit solubility characteristics typical of its structural class. Generally, xanthones are sparingly soluble in water and more soluble in organic solvents. The presence of three hydroxyl groups and one methoxy (B1213986) group on the xanthone core of this specific molecule influences its polarity and hydrogen bonding capacity, thereby dictating its solubility in various media.

Qualitative Solubility

Based on available information for structurally similar xanthones, this compound is expected to be soluble in a range of polar organic solvents.

Table 1: Qualitative Solubility of this compound and Related Xanthones

| Solvent | Expected Solubility of this compound | Reference Compound: 1,5,6-Trihydroxy-3,7-dimethoxyxanthone | Reference Compound: General Xanthones |

| Polar Protic Solvents | |||

| Methanol | Soluble | Soluble[1] | Soluble |

| Ethanol | Soluble | Soluble[1] | Soluble |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | Soluble[2] | Soluble[1] | Soluble[2] |

| Acetone | Soluble[2] | Soluble | Soluble[2] |

| Ethyl Acetate | Soluble[2] | Soluble | Soluble[2] |

| Nonpolar/Weakly Polar Solvents | |||

| Dichloromethane | Soluble[2] | Soluble | Soluble[2] |

| Chloroform | Soluble[2] | Not Reported | Soluble[2] |

| Water | Poorly Soluble | Poorly Soluble | Practically Insoluble |

Quantitative Solubility (Data from Analogs)

Quantitative solubility data for the parent compound, xanthone, provides a baseline for understanding the solubility of its derivatives. The addition of polar functional groups like hydroxyl and methoxy groups is expected to modify this baseline solubility.

Table 2: Quantitative Solubility of Xanthone in Various Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Acetone | 20 | >18 |

| Acetone/Water (70:30 w/w) | 20 | <8 |

| Acetone/Water (30:70 w/w) | 20 | <2 |

Data is for the parent compound "xanthone" and is intended to provide a general reference.

Stability Profile

The stability of this compound is a critical parameter for its storage, formulation, and therapeutic application. As a polyphenolic compound, it is susceptible to degradation under various stress conditions, including changes in pH, exposure to light, and elevated temperatures.

Factors Affecting Stability

-

pH: Phenolic compounds can be unstable in alkaline conditions, which can lead to oxidation and degradation.

-

Light: Exposure to UV or visible light can induce photolytic degradation.

-

Temperature: Elevated temperatures can accelerate the rate of degradation.

-

Oxidation: The hydroxyl groups on the xanthone ring are susceptible to oxidation, which can be catalyzed by the presence of metal ions or enzymes.

Forced Degradation Studies (Data from Analogs)

Forced degradation studies on related xanthones, such as α-mangostin, provide insights into the potential degradation pathways of this compound.

Table 3: Forced Degradation of α-Mangostin

| Stress Condition | % Degradation |

| Acid Hydrolysis | 89.7 |

| Base Hydrolysis | 14.5 |

| Oxidation | 9.6 |

| Photolytic Degradation | 4.4 |

Data is for the related compound "α-mangostin" and indicates potential degradation behavior.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of solubility and stability. The following are standard experimental protocols for characterizing xanthones.

Solubility Determination: Shake-Flask Method

This method is widely used to determine the equilibrium solubility of a compound in a specific solvent.

-

Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

-

Equilibration: The vials are agitated in a temperature-controlled shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is calculated from the measured concentration.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of analytical methods.

-

Stress Conditions: Solutions of this compound are subjected to various stress conditions as outlined in ICH guidelines:

-

Acid Hydrolysis: 0.1 M HCl at 60°C.

-

Base Hydrolysis: 0.1 M NaOH at 60°C.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heating the solid compound or a solution at a specified temperature (e.g., 70°C).

-

Photodegradation: Exposing the solution to a controlled light source (e.g., UV lamp).

-

-

Sample Analysis: At specified time points, samples are withdrawn and analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

-

Data Analysis: The percentage of degradation is calculated, and the degradation kinetics can be determined.

Visualizations

The following diagrams illustrate the experimental workflow for solubility and stability testing and the key factors influencing the stability of this compound.

References

Methodological & Application

Application Note: Validated HPLC Method for the Quantification of 1,5,6-Trihydroxy-3-methoxyxanthone

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,5,6-Trihydroxy-3-methoxyxanthone is a xanthone (B1684191) derivative of interest for its potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for research, development, and quality control. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound. The described method is based on established principles for the analysis of similar xanthone compounds and serves as a robust starting point for method implementation and validation.

Principle of the Method

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase, which retains the relatively nonpolar analyte. A gradient elution with a mobile phase consisting of an aqueous component (often acidified) and an organic modifier allows for the effective separation of the target analyte from other components in the sample matrix. The addition of a small percentage of acid (e.g., formic acid) to the mobile phase helps to ensure sharp, symmetrical peaks by suppressing the ionization of the hydroxyl groups on the xanthone. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.[1]

Experimental Protocols

1. Instrumentation and Materials

-

HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1]

-

Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

-

Solvents: HPLC grade acetonitrile, methanol (B129727), and water.[1]

-

Acid: Formic acid (analytical grade).[1]

-

Reference Standard: this compound (purity ≥98%).

-

Glassware and Supplies: Volumetric flasks, pipettes, autosampler vials with inserts, and syringe filters (0.45 µm).[1]

2. Preparation of Solutions

-

Mobile Phase A: 0.1% (v/v) Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.[1]

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10.0 mL of methanol in a volumetric flask.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[1]

3. Sample Preparation (General Procedure for a Plant Extract)

The sample preparation procedure will vary depending on the matrix. A general procedure for an extract is provided below:

-

Accurately weigh a known amount of the sample (e.g., 100 mg of a plant extract).[1]

-

Add a suitable volume of methanol (e.g., 10 mL) and extract using sonication for 30 minutes.[1]

-

Centrifuge the extract at 4000 rpm for 15 minutes.[1]

-

Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.[1]

-

If necessary, dilute the filtered sample with methanol to bring the analyte concentration within the calibration range.[1]

4. HPLC Operating Conditions

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 35 | |

| 40 | |

| 43 | |

| 45 | |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

5. Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines. The following parameters should be assessed:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.[2]

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-6 concentrations.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery experiments.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |

Table 2: Method Validation Summary (Hypothetical Data)

| Parameter | Result |

| Linearity Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (RSD%) | |

| Intra-day | < 2.0% |

| Inter-day | < 3.0% |

| LOD (µg/mL) | 0.1 |

| LOQ (µg/mL) | 0.3 |

Visualizations

Caption: HPLC analysis workflow for the quantification of this compound.

References

Application Notes and Protocols for the Extraction and Purification of Xanthones from Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones are a class of naturally occurring polyphenolic compounds found in a variety of plant species, most notably in the pericarp of the mangosteen fruit (Garcinia mangostana). These compounds have garnered significant scientific interest due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This document provides detailed protocols for the extraction and purification of xanthones from plant materials, presents quantitative data for process optimization, and illustrates the key signaling pathways modulated by these bioactive molecules.

Data Presentation: Quantitative Analysis of Xanthone (B1684191) Extraction Methods

The efficiency of xanthone extraction is highly dependent on the chosen method and the solvent system employed. Below is a summary of quantitative data from various studies to aid in the selection of an appropriate extraction strategy.

Table 1: Comparison of Different Extraction Methods for Xanthones from Mangosteen Pericarp

| Extraction Method | Solvent | Temperature (°C) | Time | Yield of Total Xanthones | Reference |

| Maceration | 95% Ethanol (B145695) | Room Temp. | 2 h | 0.0565 mg/g dry weight | [1] |

| Soxhlet Extraction | Ethanol | Boiling point of solvent | 2 h | 0.1221 mg/g dry weight | [1] |

| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | 33 | 0.5 h | 0.1760 mg/g dry weight | [1] |

| Microwave-Assisted Extraction (MAE) | 71% Ethanol | Not specified | 2.24 min | Higher than maceration | [2] |

| Subcritical Water Extraction | Water with 10% Deep Eutectic Solvent | 160 | 180 min | 27.15 mg/g dry sample | [1] |

| Supercritical Fluid Extraction (SFE) | CO₂ with Ethanol as co-solvent | 40 | Not specified | 4.5 x 10⁻⁷ M (α-mangostin) | [2] |

Table 2: Effect of Solvent on the Extraction of Total Xanthones from Mangosteen Peel (48h extraction)

| Solvent | Polarity Index | Total Xanthone Yield (mg/mL) | Reference |

| Acetone (B3395972) | 5.1 | 32.825 | [2][3] |

| Methanol (B129727) | 5.1 | 31.706 | [3] |

| Ethanol | 4.3 | Not specified in this study, but effective | [2] |

| Ethyl Acetate (B1210297) | 4.4 | Lower than acetone and methanol | [3] |

| Hexane | 0.1 | Very low yield | [3] |

| Water | 10.2 | 19.46 | [2] |

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of Xanthones

MAE is a rapid and efficient method for extracting bioactive compounds from plant materials.

Materials and Equipment:

-

Dried and powdered plant material (e.g., mangosteen pericarp)

-

Ethanol (70-80%)

-

Microwave extraction system

-

Filter paper or vacuum filtration system

-

Rotary evaporator

Procedure:

-

Weigh 5 g of the dried, powdered plant material and place it into a microwave extraction vessel.

-

Add 100 mL of 71% ethanol to the vessel, resulting in a solvent-to-solid ratio of 20:1 (v/w).[2]

-

Secure the vessel in the microwave extraction system.

-

Set the microwave power to 200 W and the irradiation time to 2.24 minutes.[2]

-

After extraction, allow the vessel to cool to room temperature.

-

Filter the extract through Whatman No. 1 filter paper to separate the solid residue from the liquid extract.

-

Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.

-

Combine the filtrates and concentrate the solvent using a rotary evaporator at 40-50°C under reduced pressure to obtain the crude xanthone extract.

-

Store the crude extract at -20°C for further purification.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Xanthones

UAE utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration, leading to higher extraction efficiency.

Materials and Equipment:

-

Dried and powdered plant material

-

Ethanol (80%)

-

Ultrasonic bath or probe sonicator

-

Extraction vessel (e.g., beaker or flask)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Place 5 g of the dried, powdered plant material into a 250 mL beaker.

-

Add 100 mL of 80% ethanol.

-

Place the beaker in an ultrasonic bath operating at a frequency of 40 kHz and a power of 130 W.[4][5]

-

Set the extraction temperature to 33°C and sonicate for 30 minutes.[1]

-

After sonication, filter the mixture to separate the plant residue.

-

Concentrate the filtrate using a rotary evaporator to yield the crude xanthone extract.

-

Dry the extract completely and store it at 4°C.

Protocol 3: Purification of Xanthones using Column Chromatography

Column chromatography is a widely used technique for the separation and purification of individual xanthones from the crude extract.

Materials and Equipment:

-

Crude xanthone extract

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Sephadex LH-20

-

Glass chromatography column

-

Solvents for mobile phase (e.g., n-hexane, ethyl acetate, acetone, methanol, dichloromethane)

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates for monitoring fractions

Procedure:

-

Silica Gel Column Chromatography: a. Prepare a slurry of silica gel in n-hexane and pack it into a glass column. b. Dissolve the crude xanthone extract in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. c. Allow the solvent to evaporate, and then carefully load the dried, adsorbed sample onto the top of the packed column. d. Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate or acetone.[6][7] For example, start with 100% n-hexane, then n-hexane:ethyl acetate (9:1, 8:2, etc.), and finally pure ethyl acetate. e. Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation using TLC. f. Combine fractions containing the same compound (as determined by TLC) and evaporate the solvent.

-

Sephadex LH-20 Column Chromatography: a. For further purification of fractions obtained from silica gel chromatography, use a Sephadex LH-20 column. b. Swell the Sephadex LH-20 in methanol and pack it into a column. c. Dissolve the semi-purified fraction in methanol and load it onto the column. d. Elute the column with 100% methanol.[6] e. Collect fractions and monitor by TLC to isolate the pure xanthones.

Protocol 4: High-Speed Counter-Current Chromatography (HSCCC) for Xanthone Purification

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid supports, thus preventing irreversible adsorption of the sample.

Materials and Equipment:

-

Crude or semi-purified xanthone extract

-

HSCCC instrument

-

Two-phase solvent system (e.g., Methanol/water/Ethanol/Hexane/methyl tert-butyl ether at a ratio of 6:3:1:6:4 v/v)[4][5]

-

HPLC system for purity analysis

Procedure:

-

Prepare the two-phase solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the layers to separate.

-

Fill the HSCCC column with the stationary phase (the upper phase of the solvent system).

-

Pump the mobile phase (the lower phase) into the column at a specific flow rate (e.g., 5 mL/min) while the column is rotating at a set speed (e.g., 800 rpm).[4][5]

-

Once hydrodynamic equilibrium is reached, dissolve the crude extract in a small volume of the solvent mixture and inject it into the column.

-

Continue the elution with the mobile phase and collect fractions at the outlet.

-

Monitor the fractions using a UV detector or by TLC.

-

Combine the fractions containing the purified xanthones and evaporate the solvent.

-

Determine the purity of the isolated compounds using HPLC. This method has been shown to yield α-mangostin and γ-mangostin with purities above 93% and 96%, respectively.[4][5]

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of xanthones from plant material.

Signaling Pathways Modulated by Xanthones

Xanthones exert their biological effects by modulating various intracellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Caption: Simplified diagram of key signaling pathways modulated by xanthones.

Disclaimer: These protocols are intended for research purposes by qualified individuals. Appropriate safety precautions should be taken when handling chemicals and operating equipment. The optimal conditions for extraction and purification may vary depending on the plant species and the specific xanthones of interest. Therefore, optimization of these protocols may be necessary.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Xanthones from the Leaves of Garcinia cowa Induce Cell Cycle Arrest, Apoptosis, and Autophagy in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Xanthones from the Leaves of Garcinia cowa Induce Cell Cycle Arrest, Apoptosis, and Autophagy in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Evaluating the Cytotoxicity of 1,5,6-trihydroxy-3-methoxyxanthone using the MTT Assay

Introduction

1,5,6-trihydroxy-3-methoxyxanthone is a natural xanthone (B1684191) compound found in Hypericum perforatum L. that has demonstrated antioxidant and cytotoxic properties[1]. Xanthones, a class of heterocyclic compounds, are known for their potential anticancer activities, which can be attributed to various mechanisms including the induction of apoptosis and necrosis, as well as the retardation of cancer cell proliferation and clonogenic potential[2][3]. The evaluation of the cytotoxic effects of such compounds is a critical first step in drug discovery and development. This application note provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability.[4][5][6].

Principle of the MTT Assay

The MTT assay is a quantitative and reliable method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[5][7]. The assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT to a purple formazan (B1609692) product by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells[7][8]. The resulting insoluble formazan crystals are solubilized, and the absorbance of the colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active, viable cells[8][9].

Experimental Protocols

Materials and Reagents

-

This compound (stock solution in DMSO)

-

Selected cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[4][8]

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer[4][10]

-

Phosphate Buffered Saline (PBS), sterile

-

96-well flat-bottom sterile microplates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630-650 nm)[7][8]

-

Sterile pipette tips and tubes

-

Orbital shaker

Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. bds.berkeley.edu [bds.berkeley.edu]

Application Notes and Protocols: 1,5,6-Trihydroxy-3-methoxyxanthone in Human Cancer Cell Line Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Xanthones are a class of heterocyclic compounds demonstrating a wide range of pharmacological activities, including notable anticancer properties. The therapeutic potential of xanthone (B1684191) derivatives is often linked to their capacity to induce apoptosis, promote cell cycle arrest, and modulate key signaling pathways crucial for cancer cell proliferation and survival.[1] This document provides detailed application notes and protocols for the investigation of 1,5,6-trihydroxy-3-methoxyxanthone and structurally related compounds in human cancer cell line studies. While specific data for this compound is limited, the information presented herein is based on studies of closely related trihydroxyxanthone isomers, offering a valuable framework for research.[2][3]

Data Presentation

The cytotoxic activity of trihydroxyxanthone derivatives has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment.

Table 1: Cytotoxic Activity of Trihydroxyxanthone Isomers

| Xanthone Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| 1,5,6-Trihydroxyxanthone | MCF-7 | Breast Adenocarcinoma | 419 ± 27 | [2] |

| WiDr | Colon Adenocarcinoma | 209 ± 4 | [2] | |

| HeLa | Cervical Adenocarcinoma | 241 ± 13 | [2] | |

| 1,3,8-Trihydroxyxanthone | MCF-7 | Breast Adenocarcinoma | 184 ± 15 | [2] |

| WiDr | Colon Adenocarcinoma | 254 ± 15 | [2] | |

| HeLa | Cervical Adenocarcinoma | 277 ± 9 | [2] | |

| 1,3,5-Trihydroxyxanthone | HepG2 | Liver Carcinoma | 15.8 | [2] |

| 1,3,6,8-Tetrahydroxyxanthone | HepG2 | Liver Carcinoma | 9.18 | [4][5] |

Table 2: Cytotoxic Activity of a Halogenated Trihydroxyxanthone Derivative

| Xanthone Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| 1,3,6-Trihydroxy-4,5,7-trichloroxanthone | Raji | B-cell lymphoma | 15.948 ± 3.101 | [6][7] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][8]

Materials:

-

Human cancer cell lines (e.g., MCF-7, WiDr, HeLa)

-

Complete culture medium (specific to the cell line)

-

This compound (or related compound)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Culture and harvest cancer cells. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[1]

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).[1]

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[1]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]

-

Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.[1]

-

Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1][9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1][8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane using Annexin V and assessing membrane integrity with Propidium Iodide (PI).[2][10]

Materials:

-

Cancer cells treated with the test compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

-

Phosphate-Buffered Saline (PBS), cold

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of the xanthone compound for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash them with cold PBS.[2]

-

Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four groups: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).[10]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of the test compound on the expression levels of proteins involved in apoptosis and cell cycle regulation (e.g., Bcl-2 family proteins, caspases, cyclins).[2]

Materials:

-

Cancer cells treated with the test compound

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse the treated and control cells with lysis buffer and determine the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2]

-